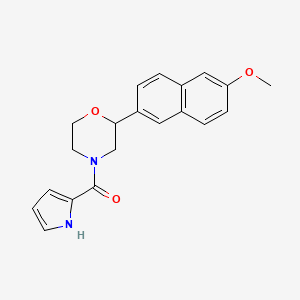![molecular formula C18H13NO3 B5325233 4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5325233.png)
4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as PQQ, is a redox cofactor that is essential for the function of several enzymes. PQQ was first discovered in bacteria and later found to be present in plant and animal tissues. PQQ has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione functions as a redox cofactor for several enzymes, including pyrroloquinoline quinone-dependent dehydrogenases. This compound is involved in the transfer of electrons during cellular respiration, which is essential for the production of ATP. This compound has also been shown to activate the transcription factor NRF2, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase mitochondrial biogenesis, which is essential for cellular energy production. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been shown to improve cognitive function and reduce inflammation.
実験室実験の利点と制限
4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several advantages for use in lab experiments. This compound is stable and can be easily synthesized or obtained from natural sources. This compound is also relatively inexpensive compared to other redox cofactors. However, this compound has some limitations for use in lab experiments. This compound can be difficult to quantify due to its low concentration in tissues. This compound can also be degraded during sample preparation, which can affect the accuracy of measurements.
将来の方向性
There are several future directions for research on 4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. One area of research is the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the potential use of this compound in improving athletic performance and reducing fatigue. Additionally, further research is needed to understand the mechanisms of action of this compound and its potential applications in various fields.
合成法
4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can be synthesized using different methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction between 3,4-dihydroxybenzaldehyde and 2-amino-3-methylpyridine, followed by cyclization and oxidation. Microbial fermentation involves the use of bacteria or fungi to produce this compound from precursors such as tyrosine or tryptophan.
科学的研究の応用
4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. This compound has also been investigated for its potential use in treating metabolic disorders such as diabetes and obesity. In agriculture, this compound has been shown to promote plant growth and increase crop yields. This compound has also been studied for its potential use in industrial applications such as the production of biofuels and bioplastics.
特性
IUPAC Name |
4-phenyl-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-15-10-13(11-6-2-1-3-7-11)16-17(22-15)12-8-4-5-9-14(12)19-18(16)21/h1-9,13H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUPTBUNMQJOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {3-(4-ethylphenyl)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5325164.png)
![2-methoxy-N-[2-(pyridin-3-yloxy)propyl]nicotinamide](/img/structure/B5325165.png)
![5-(hydroxymethyl)-N-methyl-N-[3-(methylthio)benzyl]-2-furamide](/img/structure/B5325171.png)
![N-methyl-N-[(5-{[methyl(5-quinolinylmethyl)amino]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5325185.png)
![1-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5325188.png)
![N-(2-ethylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5325193.png)
![1-[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325196.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325201.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5325210.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5325226.png)
![4-{[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5325227.png)

![1-ethyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5325249.png)
![N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide](/img/structure/B5325256.png)